Home > Products > Screening Compounds P19189 > 2-(3-Chlorophenyl)-5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazole
2-(3-Chlorophenyl)-5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazole -

2-(3-Chlorophenyl)-5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazole

Catalog Number: EVT-5136493
CAS Number:
Molecular Formula: C23H20ClFN2O
Molecular Weight: 394.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Substituted dihydropyrazoles, specifically 2-pyrazolines, are five-membered heterocyclic compounds containing two nitrogen atoms in the ring with a double bond. [, ] These compounds have gained significant interest in medicinal and synthetic chemistry due to their wide range of biological activities. [, , , ] The presence of diverse substituents at different positions of the pyrazoline ring allows for fine-tuning their properties and exploring their potential applications in various fields. [, ]

Synthesis Analysis

A common approach involves the reaction of appropriately substituted chalcones with hydrazine hydrate under various conditions. [, , , ] For instance, the synthesis of (R,S)-5-(4-Chlorophenyl)-3-{(E)-2-[(R,S)-2,6,6-trimethylcyclohex-2-en-1-yl]vinyl}-4,5-dihydro-1H-pyrazole-1-carboximidamide Hydrochloride was achieved by reacting a terpenyl chalcone with aminoguanidine hydrochloride in ethanol under ultrasonic irradiation. []

Alternative methods involve the use of different catalysts, solvents, and reaction conditions to optimize the yield and selectivity of the desired dihydropyrazole derivative. [, ]

Molecular Structure Analysis

The molecular structures of various dihydropyrazole derivatives have been extensively studied using X-ray crystallography and spectroscopic techniques. [, , , , , , , , , , , , , , , , , , , , , , , ] These studies reveal that the pyrazoline ring commonly adopts an envelope conformation. [, , , , , , , ]

The conformation and spatial arrangement of substituents on the pyrazoline ring can significantly influence the compound's properties and potential biological activity. [, ] For example, the dihedral angle between the benzene rings in 1-[3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one was found to be 81.4(4)°. [] Such structural information provides insights into the compound's potential interactions with biological targets. [, ]

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyrazoles are influenced by the nature and position of substituents on the pyrazoline ring. Factors such as melting point, boiling point, solubility, and spectroscopic characteristics (UV-Vis, IR, NMR) can provide valuable information for identifying and characterizing these compounds. [, , , , , ]

Applications
  • Antiviral Activity: Some dihydropyrazole derivatives have shown potential as inhibitors of dengue virus type 2 (DEN2) NS2B/NS3 serine protease, suggesting their potential as antiviral agents. []
  • Anti-inflammatory Activity: The selective COX-1 inhibitory activity of certain dihydropyrazoles makes them promising candidates for developing new anti-inflammatory drugs with potentially fewer side effects. []
  • Antioxidant Activity: Some ethoxylated pyrazoline derivatives exhibit significant antioxidant activity, suggesting their potential use in combating oxidative stress-related diseases. []
  • Antidepressant and Anxiolytic Activity: Dihydropyrazoles with selective MAO-A inhibitory effects have shown promising antidepressant and anxiolytic activities in animal models, suggesting their potential for treating mood disorders. []

    Compound Description: This compound is a fluorinated pyrazoline analog synthesized and investigated for its potential as a dengue virus type 2 (DEN2) NS2B/NS3 serine protease inhibitor. [] In silico studies suggest promising inhibitory activity against DEN2. []

    Compound Description: The crystal structure of this compound has been reported, providing insights into its three-dimensional conformation and packing arrangement. []

    Compound Description: This compound's crystal structure has been determined, revealing a monoclinic crystal system and specific intermolecular interactions. []

    Compound Description: This molecule has undergone extensive theoretical calculations, including DFT analysis, to elucidate its structural features, electronic properties, and potential for charge transfer. []

    Compound Description: This compound's crystallographic analysis highlights an envelope conformation of the dihydropyrazole ring and the presence of weak C—H⋯Cl hydrogen bonds contributing to its supramolecular arrangement. []

    Compound Description: Crystallographic analysis of this compound reveals a T-shaped molecular geometry and the influence of π–π interactions on its crystal packing. []

    Compound Description: This compound's crystal structure, characterized by N—H⋯N and N—H⋯S hydrogen bonding, reveals its supramolecular organization. []

    Compound Description: X-ray crystallography was used to determine the structure of this molecule. []

    Compound Description: This compound was synthesized from 4-(4-bromophenyl)-2,4-dioxobutanoic acid and thiosemicarbazide. []

    Compound Description: This densely functionalized molecule was rationally designed and computationally studied for its potential as a protein kinase inhibitor. []

    Compound Description: A series of these derivatives were synthesized and evaluated for their monoamine oxidase (MAO) A and B inhibitory activities. [] Some derivatives displayed selective MAO-A inhibition, with potential antidepressant and anxiolytic effects. []

    Compound Description: This series of compounds was synthesized through an unexpected aromatization during the oxidative cyclization of corresponding pyrazoline precursors. [] These compounds exhibited notable antitubercular activity in vitro. []

    Compound Description: The crystal structure of this compound has been elucidated, offering insights into its molecular geometry and crystal packing arrangement. []

    Compound Description: This compound's crystal structure reveals an envelope conformation of the pyrazole ring and the significance of N—H⋯O and O—H⋯S hydrogen bonds in its crystal packing. []

    Compound Description: This compound has undergone comprehensive spectroscopic and computational characterization, providing insights into its electronic properties, vibrational frequencies, and molecular orbital interactions. []

    Compound Description: This compound, synthesized from 4,4'-difluorochalcone, has been extensively characterized using various spectroscopic techniques and single-crystal XRD. [] Its crystal packing is stabilized by C—H...O hydrogen bonds. []

    Compound Description: The crystal structure of this molecule has been determined, showing a twisted conformation. []

    Compound Description: These novel ethoxylated pyrazoline derivatives were synthesized and evaluated for their in vitro antioxidant potential using DPPH and hydrogen peroxide free radical scavenging assays. []

    Compound Description: The crystal structure of this compound reveals the presence of C—H...N interactions and π–π contacts contributing to its supramolecular organization. []

    Compound Description: The crystal structure of this compound highlights the role of C—H...F, C—H...Cl, and C—H...O contacts, along with aromatic π–π stacking, in its crystal packing. []

    Compound Description: The crystal structure of this molecule is characterized by intermolecular C—H⋯F contacts. []

    Compound Description: This novel terpenyl amidinopyrazoline was synthesized from a terpenyl chalcone and aminoguanidine hydrochloride. []

    Compound Description: These two compounds demonstrate selective COX-1 inhibitory potency and show promise as potential drug candidates due to their estimated favorable oral bioavailability and drug-likeness properties. []

    Compound Description: The crystal structure of this compound reveals near coplanarity among its benzofuranyl, thiazolyl, pyrazolyl, and chlorophenyl rings, with the fluorophenyl ring twisted out of this plane. [] Intermolecular interactions, including C—H...F and π–π interactions, contribute to its crystal packing. []

    Compound Description: Analysis of this compound's crystal structure indicates a T-shaped molecular geometry. [] Supramolecular chains are formed along the b-axis direction through C—H⋯S and C—Br⋯π interactions. []

    Compound Description: The crystal structure of this compound, determined using X-ray diffraction, provides detailed information about its bond lengths, angles, and crystal packing. []

    Compound Description: This compound, characterized by a nearly coplanar central four-ring system, exhibits disorder in both the 4-methoxyphenyl ring and the prop-2-ynyloxy substituent. [] Crystal packing analysis reveals π–π interactions between the dihydropyrazole and 4-methoxyphenyl rings, alongside C—H...S, C—H...N, and C—H...O interactions. []

    Compound Description: This compound has been subjected to extensive spectroscopic and computational studies, including DFT calculations and molecular docking simulations. [] These studies aimed to elucidate its molecular structure, electronic properties, vibrational spectra, and potential interactions with the Pim-1 kinase cancer protein. []

    Compound Description: This compound is a deuterated analog of JD5037, a potent and selective peripherally acting inverse agonist of the cannabinoid (CB1R) receptor. []

    Compound Description: This compound, synthesized from trans-anethole and a diarylnitrilimine, features a twisted pyrazole ring conformation. [] Crystallographic analysis reveals a lack of classical hydrogen bonds but the presence of C—H⋯π interactions linking molecules into chains. []

    Compound Description: This compound's crystal structure reveals specific dihedral angles between the pyrazoline ring and its substituents, providing insights into its three-dimensional conformation. []

    Compound Description: This compound's crystal structure indicates a disordered fluorobenzene ring and provides information about the dihedral angles between the pyrazole ring and its substituents. [] Intermolecular C—H⋯π interactions contribute to the formation of a layered crystal structure. []

    Compound Description: The crystal structure of this compound has been reported, providing insights into its molecular geometry and crystallographic parameters. []

    Compound Description: Crystal structure analysis of this compound reveals its molecular conformation and highlights the role of weak C—H⋯O interactions in forming inversion dimers, along with the presence of weak π–π stacking interactions. []

    Compound Description: The crystal structure of this molecule has been determined. []

    Compound Description: The crystal structure of this molecule has been determined. []

    Compound Description: Crystal structure analysis of this compound reveals its molecular conformation, highlighting the presence of N—H⋯S, N—H⋯F, and C—H⋯F interactions. []

    Compound Description: This series of new compounds were synthesized from indole-2-carboxylic acids and their potential as EGFR inhibitors was investigated through molecular docking studies. []

    Compound Description: This series of compounds, containing both pyrazoline and oxadiazole moieties, has been synthesized and characterized. []

Properties

Product Name

2-(3-Chlorophenyl)-5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazole

IUPAC Name

2-(3-chlorophenyl)-5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazole

Molecular Formula

C23H20ClFN2O

Molecular Weight

394.9 g/mol

InChI

InChI=1S/C23H20ClFN2O/c1-2-28-19-12-10-16(11-13-19)22-15-23(20-8-3-4-9-21(20)25)27(26-22)18-7-5-6-17(24)14-18/h3-14,23H,2,15H2,1H3

InChI Key

SYFNARRGLRGDTH-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C4=CC(=CC=C4)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C4=CC(=CC=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.